molecular formula C15H8O6 B12961994 4,5-dihydroxy-9,10-dioxoanthracene-2-carboxylic acid

4,5-dihydroxy-9,10-dioxoanthracene-2-carboxylic acid

Cat. No.: B12961994
M. Wt: 287.20 g/mol
InChI Key: FCDLCPWAQCPTKC-ANRIWTGPSA-N
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Description

4,5-Dihydroxy-9,10-dioxoanthracene-2-carboxylic acid, also known as Rhein, is an anthraquinone derivative. It is a naturally occurring compound found in various plants, including rhubarb and Cassia species. Rhein has been studied for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Rhein can be synthesized from barbaloin, a natural substance isolated from aloe species. The synthesis involves the formation of aloe-emodin, followed by chemical modification using benzyl alcohol to prepare its benzyl carboxylate ester . The reaction conditions typically include the use of solvents like benzyl alcohol and catalysts to facilitate the esterification process.

Industrial Production Methods

Industrial production of Rhein involves the extraction from plant sources such as rhubarb. The extraction process includes steps like drying, grinding, and solvent extraction to isolate Rhein from the plant material. The extracted compound is then purified using techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Rhein undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Biology

Medicine

Industry

Mechanism of Action

Rhein exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Rhein is compared with other anthraquinone derivatives, highlighting its uniqueness:

Similar Compounds

Uniqueness of Rhein

Properties

Molecular Formula

C15H8O6

Molecular Weight

287.20 g/mol

IUPAC Name

4,5-dihydroxy-9,10-dioxoanthracene-2-carboxylic acid

InChI

InChI=1S/C15H8O6/c16-9-3-1-2-7-11(9)14(19)12-8(13(7)18)4-6(15(20)21)5-10(12)17/h1-5,16-17H,(H,20,21)/i4+1,5+1,10+1

InChI Key

FCDLCPWAQCPTKC-ANRIWTGPSA-N

Isomeric SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)[13CH]=C([13CH]=[13C]3O)C(=O)O

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)C(=O)O

Origin of Product

United States

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